(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid
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Overview
Description
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid is a compound that combines the structural features of benzimidazole and trifluoroacetic acid. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Trifluoroacetic acid is commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid, followed by reduction and subsequent functionalization to introduce the methanamine group. The final step involves the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while substitution reactions can introduce new substituents onto the benzimidazole ring.
Scientific Research Applications
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzimidazol-2-ylmethanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The trifluoroacetic acid component can enhance the compound’s stability and solubility, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar biological activities.
Trifluoroacetic Acid: A common reagent in organic synthesis.
4,5-Diphenylimidazole: Another imidazole derivative with distinct properties.
Uniqueness
(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine, trifluoroacetic acid is unique due to its combined structural features, which confer a range of biological and chemical properties. The presence of both benzimidazole and trifluoroacetic acid moieties allows for versatile applications in various fields .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHWCDFWLXYBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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